2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVYHLJDBBXIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzodioxane Ring
The initial and critical step in the synthesis is the construction of the benzodioxane ring system. This is typically achieved by:
- Reacting catechol with ethylene glycol in the presence of an acid catalyst.
- This reaction forms the 1,4-benzodioxane skeleton by ring closure involving the two hydroxyl groups of catechol and the ethylene glycol moiety.
This step yields the benzodioxane intermediate necessary for subsequent functionalization.
Alternative Synthetic Route via Amine Derivatives and Halogenated Electrophiles
Another well-documented approach involves:
- Starting from 2,3-dihydro-1,4-benzodioxin-6-amine as the key intermediate.
- This amine is reacted with 2-bromo-N-(un/substituted-phenyl)acetamides or other halogenated electrophiles in DMF.
- Lithium hydride is used as a base to promote the substitution reaction.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product forms.
This method allows for the synthesis of various derivatives by changing the substituents on the phenyl ring or the acetamide moiety, broadening the scope of structural analogues.
Purification and Isolation
- After completion of the reaction, the product is typically precipitated by acidification (e.g., adjusting pH to 2 using concentrated hydrochloric acid).
- The solid product is filtered, washed with distilled water, and air-dried.
- Further purification can be achieved by recrystallization or chromatographic techniques to ensure high purity and yield.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of benzodioxane ring | Catechol + Ethylene glycol, acid catalyst | Forms core 1,4-benzodioxane structure |
| 2 | Introduction of fluoroethanamine moiety | Fluorinated alkyl halide (e.g., 2-fluoroethyl bromide), DMF, LiH or NaH base, reflux | Nucleophilic substitution to attach fluoroethanamine |
| 3 | Alternative amine derivatization | 2,3-Dihydro-1,4-benzodioxin-6-amine + 2-bromo-N-(un/substituted-phenyl)acetamides, DMF, LiH | Enables synthesis of derivatives with varied substituents |
| 4 | Product isolation and purification | Acidification (pH ~2), filtration, washing, drying | Ensures product purity and yield |
Detailed Research Findings
- The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with fluorinated alkyl halides proceeds efficiently in polar aprotic solvents with strong bases facilitating nucleophilic substitution, yielding the target fluoroethanamine derivatives with good selectivity.
- Studies have demonstrated that the use of lithium hydride as a base in DMF provides mild reaction conditions with good control over substitution, minimizing side reactions.
- The synthetic protocols have been optimized to achieve high purity products suitable for further biological and pharmacological evaluation.
- The reaction progress is monitored by TLC, and yields are typically high when reaction times and stoichiometry are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can be used to modify the functional groups on the benzodioxane ring or the ethylamine side chain.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzodioxane ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been investigated for its potential use as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively. Research indicates that compounds with similar structures have shown promising results in treating neurological disorders and certain types of cancer. For instance, derivatives of benzodioxin have been noted for their ability to modulate neurotransmitter systems, which could lead to advancements in treatments for conditions such as depression and anxiety .
Case Study: Antidepressant Activity
A study conducted on related compounds demonstrated significant antidepressant-like effects in preclinical models. The mechanism of action appears to involve the inhibition of monoamine reuptake, thereby increasing the availability of neurotransmitters in the synaptic cleft. This suggests that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine could be further explored as a candidate for antidepressant development .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their properties. Research indicates that adding such compounds can improve thermal stability and mechanical strength. For example, studies have shown that incorporating benzodioxin derivatives into polycarbonate matrices results in materials with enhanced impact resistance and reduced brittleness .
Case Study: Composite Materials
In one study, composites made from polycarbonate and this compound exhibited superior performance under stress tests compared to standard polycarbonate materials. This improvement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .
Environmental Applications
Biodegradable Compounds
There is growing interest in developing biodegradable materials for environmental sustainability. The incorporation of this compound into biodegradable plastics has been studied as a means to enhance degradation rates while maintaining material integrity during use. Initial findings suggest that such modifications can lead to more environmentally friendly alternatives to conventional plastics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine, highlighting key differences in substituents, molecular properties, and reported activities:
Key Structural and Functional Insights:
Substituent Effects: Fluoro vs. Fluorine’s electronegativity may also enhance hydrogen-bonding interactions in biological systems. Fluoro vs. Difluoromethyl: The difluoromethyl analog offers greater metabolic resistance due to its stronger C–F bonds, but the monofluoro substitution in the target may retain sufficient stability while minimizing hydrophobicity.
Antihepatotoxic Activity: Flavonoid derivatives with hydroxy methyl groups on the dioxane ring (e.g., ) exhibit significant antihepatotoxic activity. The target compound’s fluorine atom may mimic hydroxyl groups in certain interactions, though direct evidence for this activity is lacking.
Synthetic Relevance :
The patent in describes a structurally complex benzodioxin derivative with fluoroalkylamine motifs, underscoring the pharmaceutical relevance of fluorinated benzodioxin scaffolds. The target compound could serve as a precursor for similar drug candidates.
Physicochemical Properties: Lipophilicity: The target compound (logP estimated ~1.5–2.0) is less lipophilic than the methyl-substituted analog (logP ~2.5) but more than the polar hydroxy methyl derivatives . Solubility: Fluorine’s inductive effects may improve aqueous solubility compared to nonpolar alkyl chains in .
Research Findings and Gaps
- Biological Data: No direct pharmacological data were found for the target compound.
- SAR Trends : Fluorine’s role in benzodioxin derivatives remains underexplored. Comparative studies with , and could clarify its impact on target affinity and pharmacokinetics.
- Safety Profile: Toxicity data are absent for most analogs.
Biological Activity
The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine , a derivative of benzodioxin, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with fluorinated ethyl amines. For instance, the synthesis pathway may include:
- Preparation of Benzodioxin Derivative : The starting material is often synthesized by reacting appropriate phenolic compounds with aldehydes under acidic conditions.
- Fluorination : The introduction of a fluoro group can be achieved through nucleophilic substitution reactions using fluorinating agents.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Notably:
- α-glucosidase Inhibition : Compounds derived from 2,3-dihydrobenzo[1,4]dioxin have shown moderate inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. For example, IC50 values for related compounds ranged from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .
Cytotoxicity
In vitro studies have demonstrated that certain benzodioxin derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa cells:
- Cytotoxic Activity : Some derivatives showed IC50 values as low as 10.46 μM/mL against HeLa cells, indicating significant potential for anticancer activity .
Structure-Activity Relationship (SAR)
Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. The analysis suggests that modifications on the benzodioxin structure can significantly influence biological activity.
Case Studies
Several case studies have explored the therapeutic applications of benzodioxin derivatives:
- Antidiabetic Agents : A series of new sulfonamide derivatives containing the benzodioxin moiety were synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .
- Anticancer Properties : Compounds with similar structural features were tested for their cytotoxicity against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
Q & A
Q. What are the established synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine, and how can purity be optimized?
The synthesis of benzodioxin-fluorethylamine derivatives typically involves nucleophilic substitution or reductive amination. For example, fluoroethylamine moieties can be introduced via catalytic hydrogenation of azide intermediates using palladium on carbon (Pd/C) under inert conditions . Key steps include:
- Intermediate purification : Column chromatography with silica gel (eluent: CHCl/MeOH 7:3 v/v) to isolate the amine product.
- Purity optimization : Recrystallization in ethanol or methanol to remove impurities, followed by characterization via HPLC (≥95% purity threshold) .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural validation employs:
- NMR spectroscopy : and NMR to confirm the benzodioxin ring protons (δ 6.5–7.0 ppm) and fluorine substituents (δ -120 to -140 ppm for CF groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 195.12 for CHFNO) .
- X-ray crystallography : For crystalline derivatives, unit cell parameters and bond angles confirm stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles .
- First aid : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s biological activity and receptor binding affinity?
The electronegativity of fluorine enhances metabolic stability and modulates lipophilicity, affecting pharmacokinetics. For example:
- SAR studies : Fluorine at the β-position (as in 2-fluoroethylamine) increases resistance to enzymatic degradation compared to non-fluorinated analogs .
- Receptor binding : Fluorine’s steric effects alter binding to G protein-coupled receptors (GPCRs), as observed in structural analogs targeting neurological pathways .
Q. What methodologies are effective for resolving enantiomers of this compound?
- Chiral chromatography : Use of Chiralpak® IA/IB columns with hexane/isopropanol mobile phases to separate R/S enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during fluoroethylamine formation to control stereochemistry .
Q. How can environmental persistence and ecotoxicity of this compound be assessed?
- Degradation studies : Hydrolysis under acidic/alkaline conditions (pH 3–10) to measure half-life.
- Ecotoxicology : Acute toxicity assays using Daphnia magna (48-hour LC) and algal growth inhibition tests (OECD 201) .
Q. How should researchers address contradictions in spectral data or bioactivity results across studies?
- Data reconciliation : Cross-validate NMR/MS results with computational tools (e.g., DFT calculations for chemical shifts).
- Bioactivity variability : Control for assay conditions (e.g., pH, temperature) and cell line specificity (e.g., HEK293 vs. SH-SY5Y for receptor studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
